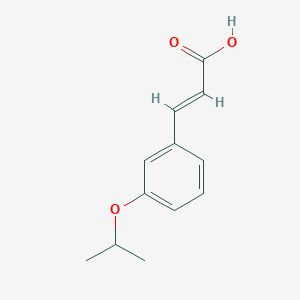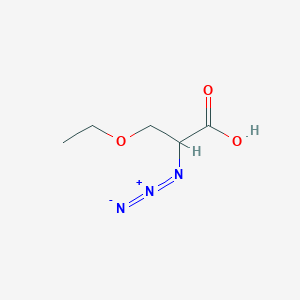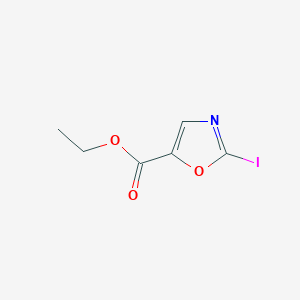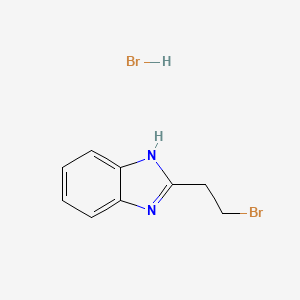![molecular formula C15H16O2 B2602990 1-[4-(Benzyloxy)phenyl]ethanol CAS No. 36438-63-8](/img/structure/B2602990.png)
1-[4-(Benzyloxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(Benzyloxy)phenyl]ethanol” is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.28600 . It is also known by other synonyms such as “1-(4-Benzyloxy-phenyl)-ethanol”, “α-(p-Benzyloxy-phenyl)-aethylalkohol”, and "1-(4-benzyloxyphenyl)ethanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an ethanol group via a benzyloxy group . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.29 and a molecular formula of C15H16O2 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation : This process involves the reaction of alkenes like 1-phenyl-1,2-butadiene with alcohols such as 2-phenyl-1-ethanol. It's a significant method in organic synthesis for creating alkyl allylic ethers, offering high yields and regio- and stereoselectivity (Zhang & Widenhoefer, 2008).
Study of Peroxy Radicals Interaction with Aromatic Alcohols : Research on the reaction between 1-phenylethyl peroxy radicals and 1-phenyl ethanol is crucial in understanding the chemistry of radicals. This has implications in fields like atmospheric chemistry and the study of oxidation processes (Paál-Lukács et al., 1989).
Synthesis and Molecular Structure of 1-Phenyl-2-(2-Pyridyl)ethanol : This compound, synthesized from the Knoevenagel condensation reaction, is studied for its crystal structure and potential as an intermediate in organic synthesis. Its structure helps in understanding the formation of hydrogen bonds in similar compounds (Percino et al., 2015).
Electrochemical Synthesis of Derivatives : Research into the electrochemical synthesis of compounds like 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, using precursors such as 2-aminodiphenylamine in a water/ethanol mixture, highlights the importance of 1-[4-(Benzyloxy)phenyl]ethanol in developing new, environmentally benign synthesis methods (Sharafi-kolkeshvandi et al., 2016).
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDSFYWJCAKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2602910.png)

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)
![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2602920.png)




![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)

![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)
